molecular formula C11H6N4O2S B501334 3,6-Bis(2-furanyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 73014-98-9

3,6-Bis(2-furanyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B501334
CAS RN: 73014-98-9
M. Wt: 258.26g/mol
InChI Key: NTJAHJNZTGHMTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-bis(2-furanyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a triazolothiadiazole.

Scientific Research Applications

Anticancer Activities

3,6-Bis(2-furanyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives have shown promising results in anticancer activities. Ding and Li (2011) synthesized derivatives that exhibited inhibitory activity against various cancer cell lines including liver, lung, and breast cancer (Ding & De-jiang Li, 2011). Chowrasia et al. (2017) further synthesized fluorinated derivatives of this compound, which demonstrated moderate to good antiproliferative potency against breast cancer, osteosarcoma, and leukemia (Chowrasia et al., 2017).

Antibacterial Activities

Various studies have synthesized derivatives of this compound with significant antibacterial properties. Hu and Li (2010) reported derivatives with effective antibacterial activity against common pathogens like S. aureus, E.coli, and B.subtilis (Hu & De-jiang Li, 2010). Other studies like Xiao et al. (2014) also synthesized derivatives exhibiting promising activity against E. coli and Pseudomonas aeruginosa (Xiao et al., 2014).

Plant Growth Promotion

Zhang et al. (2002) synthesized derivatives of 3,6-Bis(2-furanyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole that showed significant growth-promoting effects on mung bean radicles (Zhang et al., 2002).

Antiviral Activity

The antiviral activity of these compounds has also been evaluated. Kritsanida et al. (2002) synthesized novel derivatives but found no antiviral effects at subtoxic concentrations in cell culture (Kritsanida et al., 2002).

properties

CAS RN

73014-98-9

Product Name

3,6-Bis(2-furanyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C11H6N4O2S

Molecular Weight

258.26g/mol

IUPAC Name

3,6-bis(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C11H6N4O2S/c1-3-7(16-5-1)9-12-13-11-15(9)14-10(18-11)8-4-2-6-17-8/h1-6H

InChI Key

NTJAHJNZTGHMTR-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C2=NN=C3N2N=C(S3)C4=CC=CO4

Canonical SMILES

C1=COC(=C1)C2=NN=C3N2N=C(S3)C4=CC=CO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,6-Bis(2-furanyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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3,6-Bis(2-furanyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 3
3,6-Bis(2-furanyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 4
3,6-Bis(2-furanyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 5
3,6-Bis(2-furanyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 6
3,6-Bis(2-furanyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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